N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine
Description
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine is a complex organic compound featuring a benzimidazole core, a cyclopropyl group, and a sulfonyl-propan-2-amine moiety
Properties
IUPAC Name |
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11(10-21(2,19)20)16-9-15-17-13-5-3-4-6-14(13)18(15)12-7-8-12/h3-6,11-12,16H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEESIPHAPMBLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NCC1=NC2=CC=CC=C2N1C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Methylsulfonylpropan-2-amine Moiety: This step involves the reaction of the benzimidazole intermediate with a sulfonyl chloride derivative in the presence of a base, followed by amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring and the cyclopropyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under reducing conditions with agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamides or sulfonates.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its benzimidazole core is known for various pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The cyclopropyl group may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also serve as a precursor for the synthesis of specialty chemicals used in various applications.
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the sulfonyl group may interact with other molecular pathways, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
N-[(1-benzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine: Lacks the cyclopropyl group, which may affect its stability and bioactivity.
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylbutan-2-amine: Contains a butyl instead of a propyl chain, potentially altering its pharmacokinetic properties.
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-3-amine: Variation in the position of the amine group, which may influence its interaction with biological targets.
Uniqueness
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine is unique due to its specific combination of a benzimidazole core, a cyclopropyl group, and a sulfonyl-propan-2-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
